Hasubanonine vs. Aknadinine (4-Demethylhasubanonine): Delta-Opioid Receptor (DOR) Binding Affinity
Hasubanonine demonstrates significantly higher affinity for the human delta-opioid receptor (DOR) compared to its close structural analog, aknadinine (4-demethylhasubanonine). In a radioligand binding assay, hasubanonine exhibited an IC₅₀ of 0.7 µM, while aknadinine showed a substantially weaker affinity with an IC₅₀ of 46 µM [1]. This represents a ~66-fold difference in potency.
| Evidence Dimension | Affinity for human delta-opioid receptor (DOR) |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 µM |
| Comparator Or Baseline | Aknadinine (IC₅₀ = 46 µM) |
| Quantified Difference | 66-fold higher affinity for Hasubanonine |
| Conditions | Radioligand binding assay using HEK293 cell membranes expressing human DOR |
Why This Matters
This quantitative difference confirms that the 4-methoxy group in hasubanonine is critical for high DOR binding. Procuring aknadinine for DOR-targeted studies would result in a 66-fold loss in potency, misleading SAR and lead optimization efforts.
- [1] Carroll, A. R., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products, 73(5), 988-991. doi:10.1021/np100009j View Source
